molecular formula C21H14N4O B2928435 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1094605-78-3

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2928435
CAS No.: 1094605-78-3
M. Wt: 338.37
InChI Key: LIDULJDIENWPCG-UHFFFAOYSA-N
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Description

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, naphthalene, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-naphthylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Naphthyl)-1H-pyrazol-3-ylamine
  • 3-(2-Naphthyl)-1H-pyrazol-5-amine
  • 1-Phenyl-3-(2-naphthyl)-1H-pyrazole

Uniqueness

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its combination of pyrazole, naphthalene, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

1094605-78-3

Molecular Formula

C21H14N4O

Molecular Weight

338.37

IUPAC Name

5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24)

InChI Key

LIDULJDIENWPCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4

solubility

soluble

Origin of Product

United States

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